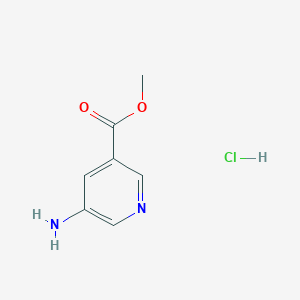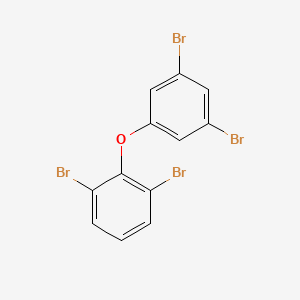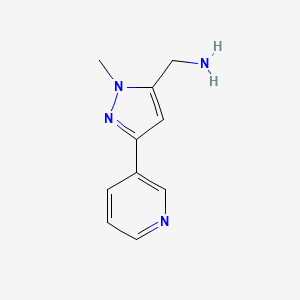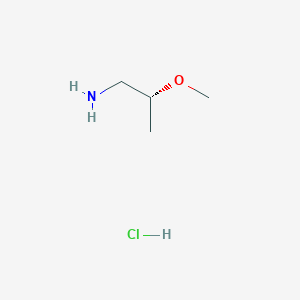![molecular formula C25H23NO3 B1530866 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione CAS No. 1020252-64-5](/img/structure/B1530866.png)
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione
Descripción general
Descripción
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione (DNCD) is a highly versatile compound that has been used in a variety of scientific research applications. DNCD has been widely studied due to its unique properties, including its ability to act as a catalyst in a variety of synthetic reactions, its ability to interact with a range of molecules, and its potential for use in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Improved Synthesis Techniques
A study highlights the improved synthesis of derivatives related to 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione via urea-catalyzed condensation under ultrasound, emphasizing eco-friendliness and high yield advantages (Ji-tai Li et al., 2012).
Tautomer Stability Analysis
Research utilizing DFT calculations and NMR spectroscopy provides insights into the stability of tautomeric forms of similar compounds, enhancing understanding of molecular properties (R. Dobosz et al., 2020).
N-Confused Porphyrin Derivatives Synthesis
A study documents the synthesis of N-confused porphyrin derivatives from active methylene compounds like 5,5-dimethylcyclohexane-1,3-dione, showcasing a novel approach without the need for catalysts (Xiaofang Li et al., 2011).
Thermal Conductivity in Synthetic Fuels
Research on synthetic fuel components, including modifications with dimethyl groups to cyclohexane, offers valuable data on thermal conductivity and heat capacity, relevant for fuel design (S. Voss & E. D. Sloan, 1989).
Biological Activity of Derivatives
A study presents the synthesis of derivatives with potential biological activity, providing a foundation for further research in this area (V. Jeyachandran, 2021).
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(4-naphthalen-2-yloxyphenyl)iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-25(2)14-23(27)22(24(28)15-25)16-26-19-8-11-20(12-9-19)29-21-10-7-17-5-3-4-6-18(17)13-21/h3-13,16,27H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFRGDCDLVAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



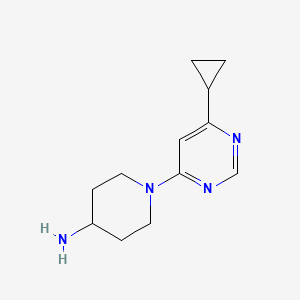

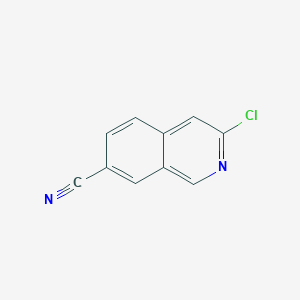
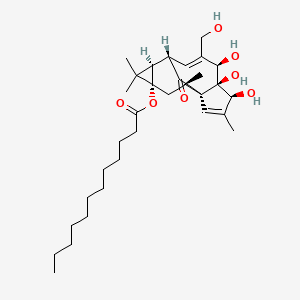
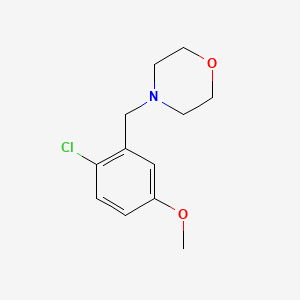
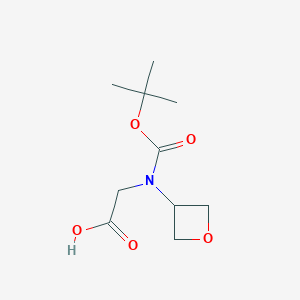
![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)
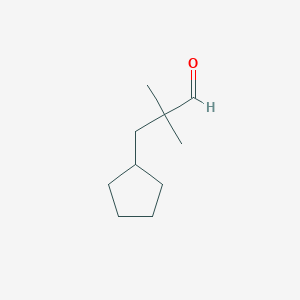
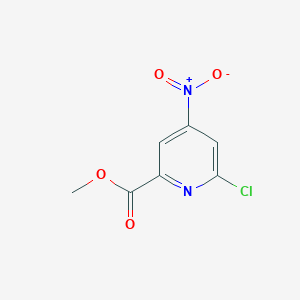
![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)
